2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-
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Overview
Description
2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- is a heterocyclic compound that features a fused pyridine and oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- typically involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a phenol. Another common method involves the cyclization of ortho-aminomethylphenols with aldehydes or ketones in the presence of catalysts like SnCl4 or Me3SiCl .
Industrial Production Methods
While specific industrial production methods for 2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism by which 2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives. For example, some derivatives may inhibit enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- 2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 2,2-Dimethyl-2H-benzo[b][1,4]thiazin-3(4H)-one
- 2,7-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness
2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- is unique due to its fused ring system, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydropyrido[3,2-b][1,4]oxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-9(2)6-11-8-7(12-9)4-3-5-10-8/h3-5H,6H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYCWKUHWUXFCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(O1)C=CC=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60526438 |
Source
|
Record name | 2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60526438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20348-26-9 |
Source
|
Record name | 2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60526438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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